
3-Ethyl Haloperidol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Ethyl Haloperidol-d4 is a biochemical used for proteomics research . It has a molecular formula of C23H23D4ClFNO2 and a molecular weight of 407.94 .
Molecular Structure Analysis
The molecular structure of 3-Ethyl Haloperidol-d4 consists of 23 carbon atoms, 23 hydrogen atoms, 4 deuterium atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Ethyl Haloperidol-d4 include a molecular weight of 407.94 and a molecular formula of C23H23D4ClFNO2 .Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of 3-Ethyl Haloperidol-d4 can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound. The key steps in the synthesis pathway include the synthesis of the intermediate compound 3-Ethyl Haloperidol, followed by the deuteration of the compound to obtain 3-Ethyl Haloperidol-d4.", "Starting Materials": [ "4-(4-Chlorophenyl)-1-(4-fluorophenyl)butan-1-one", "Ethyl magnesium bromide", "Bromine", "Deuterium oxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Methanol", "Diethyl ether", "Acetone" ], "Reaction": [ "Step 1: Synthesis of 3-Ethyl Haloperidol intermediate", "a. Dissolve 4-(4-Chlorophenyl)-1-(4-fluorophenyl)butan-1-one in dry methanol", "b. Add ethyl magnesium bromide dropwise to the solution and stir for 2 hours at room temperature", "c. Quench the reaction with hydrochloric acid and extract the product with diethyl ether", "d. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 3-Ethyl Haloperidol intermediate", "Step 2: Deuteration of 3-Ethyl Haloperidol intermediate", "a. Dissolve 3-Ethyl Haloperidol intermediate in deuterium oxide", "b. Add bromine dropwise to the solution and stir for 2 hours at room temperature", "c. Quench the reaction with sodium hydroxide and extract the product with diethyl ether", "d. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 3-Ethyl Haloperidol-d4" ] } | |
CAS RN |
1794883-80-9 |
Product Name |
3-Ethyl Haloperidol-d4 |
Molecular Formula |
C23H27ClFNO2 |
Molecular Weight |
407.947 |
IUPAC Name |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C23H27ClFNO2/c1-2-17-16-18(5-10-21(17)25)22(27)4-3-13-26-14-11-23(28,12-15-26)19-6-8-20(24)9-7-19/h5-10,16,28H,2-4,11-15H2,1H3/i6D,7D,8D,9D |
InChI Key |
QITPBBUJMSLKPO-YKVCKAMESA-N |
SMILES |
CCC1=C(C=CC(=C1)C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)F |
synonyms |
4-[4-(4-Chlorophenyl-d4)-4-hydroxy-1-piperidinyl]-1-(3-ethyl-4-fluorophenyl)-1-butanone; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



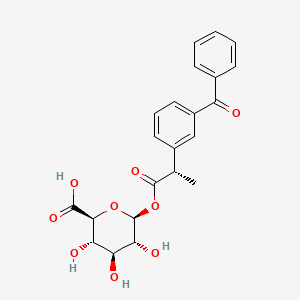
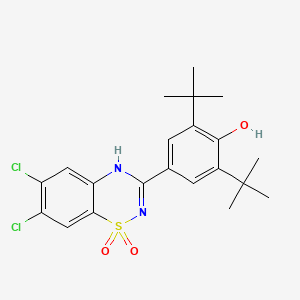
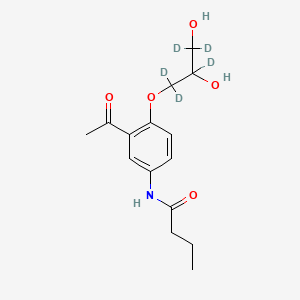
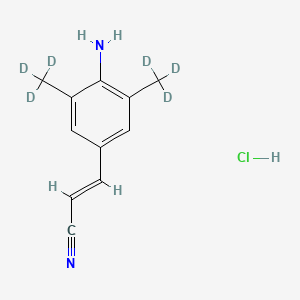
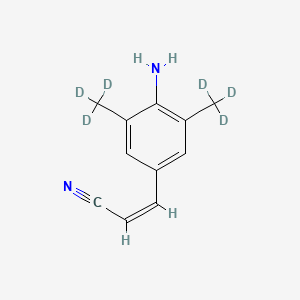


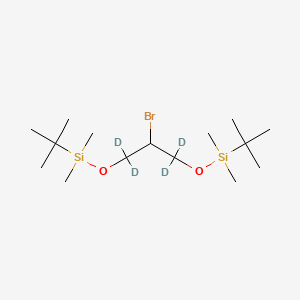

![Azeto[1',2':1,2]pyrrolo[3,4-b]pyridine](/img/structure/B589319.png)